

# **Eprozinol: A Technical Guide to its Chemical Properties and Pharmacological Profile**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Eprozinol**, a bronchodilator agent. The document details its chemical identifiers, explores its multifaceted mechanism of action, and provides insights into key experimental protocols utilized in its pharmacological evaluation.

#### **Core Chemical Identifiers of Eprozinol**

**Eprozinol** is chemically described as 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol.[1] A comprehensive summary of its key chemical identifiers is presented in the table below, offering a valuable resource for researchers. The primary CAS Registry Number for **Eprozinol** is 32665-36-4, while its dihydrochloride salt is identified by the CAS number 27588-43-8.



| Identifier                   | Value                                                                     | Reference(s) |
|------------------------------|---------------------------------------------------------------------------|--------------|
| CAS Number                   | 32665-36-4                                                                | [1]          |
| CAS Number (Dihydrochloride) | 27588-43-8                                                                |              |
| IUPAC Name                   | 3-[4-(2-methoxy-2-<br>phenylethyl)piperazin-1-yl]-1-<br>phenylpropan-1-ol | [1]          |
| Chemical Formula             | C22H30N2O2                                                                | [1]          |
| Molecular Weight             | 354.49 g/mol                                                              |              |
| SMILES                       | COC(CN1CCN(CC(C2=CC=C<br>C=C2)O)CC1)C3=CC=CC=C3                           | _            |
| InChI Key                    | QSRHLIUOSXVKTG-<br>UHFFFAOYSA-N                                           | _            |

### Pharmacological Profile and Mechanism of Action

**Eprozinol** exhibits its bronchodilatory effects through a complex mechanism that is independent of the adrenergic system.[2][3] Its action is characterized by a non-competitive antagonism of several key bronchoconstrictors, interference with calcium-mediated smooth muscle contraction, and the inhibition of histamine release from mast cells.

#### **Antagonism of Bronchoconstrictors**

In-vitro studies have demonstrated that **Eprozinol** acts as a non-competitive antagonist to serotonin, bradykinin, and acetylcholine.[4] This broad-spectrum antagonism contributes to its ability to counteract various pathways that lead to airway narrowing.

#### Interference with Calcium Signaling

**Eprozinol** has been shown to non-specifically antagonize smooth muscle contraction induced by barium chloride (BaCl<sub>2</sub>) and calcium chloride (CaCl<sub>2</sub>).[4] This suggests an interference with the influx or intracellular action of calcium ions, a critical step in the contraction of airway smooth muscle.



#### **Inhibition of Mast Cell Degranulation**

A significant aspect of **Eprozinol**'s activity is its ability to inhibit the release of histamine from mast cells.[4] In studies on human lung tissue, a 40% inhibition of histamine release was observed at a concentration of 2 x  $10^{-6}$ M.[4] This action helps to mitigate the inflammatory component of bronchoconstriction.

#### **Role of Phosphodiesterase and Cyclic Nucleotides**

Investigations into **Eprozinol**'s effect on the phosphodiesterase (PDE) enzyme have revealed that it is a very weak inhibitor, and only at large concentrations.[4] Furthermore, studies on guinea pig trachea have shown no significant changes in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) at doses that induce relaxation.[4] This indicates that its primary mechanism of action is not reliant on the modulation of these cyclic nucleotides.

The following diagram illustrates the multifaceted mechanism of action of **Eprozinol**:





Click to download full resolution via product page

Mechanism of Action of Eprozinol

### **Key Experimental Protocols**

The pharmacological properties of **Eprozinol** have been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.



#### In Vitro Bronchodilator Activity on Guinea Pig Trachea

This protocol assesses the relaxant effect of **Eprozinol** on isolated guinea pig tracheal smooth muscle.

- 1. Tissue Preparation:
- Male Hartley guinea pigs are euthanized.
- The trachea is excised and placed in Krebs-Henseleit solution.
- The trachea is cut into rings, approximately 2-3 mm in width.
- Each ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- 2. Tension Measurement:
- The tracheal rings are connected to isometric force transducers to record changes in muscle tension.
- An optimal resting tension is applied to the tissues and they are allowed to equilibrate.
- 3. Experimental Procedure:
- The tracheal rings are pre-contracted with a standard bronchoconstrictor agent such as histamine, serotonin, or acetylcholine to induce a stable contraction.
- Once a stable contraction is achieved, cumulative concentrations of Eprozinol are added to the organ bath.
- The relaxant response is measured as the percentage reversal of the induced contraction.
- The potency of **Eprozinol** is often expressed as the pD<sub>2</sub> value, which is the negative logarithm of the molar concentration of the drug that produces 50% of the maximal response.

#### Inhibition of Histamine Release from Human Lung Tissue



This assay evaluates the ability of **Eprozinol** to inhibit antigen-induced histamine release from human mast cells.

- 1. Tissue Acquisition and Preparation:
- Macroscopically normal human lung tissue is obtained from patients undergoing thoracic surgery.
- The tissue is dissected free of pleura, bronchi, and blood vessels and finely minced.
- The minced tissue is passively sensitized by incubation with serum from an allergic donor containing high levels of IgE antibodies against a specific antigen (e.g., ragweed).
- 2. Histamine Release Assay:
- The sensitized lung fragments are washed and suspended in a buffered salt solution.
- The tissue is pre-incubated with various concentrations of **Eprozinol** or a vehicle control.
- Histamine release is initiated by challenging the tissue with the specific antigen.
- The reaction is stopped, and the supernatant is collected for histamine measurement.
- 3. Histamine Quantification:
- The histamine content in the supernatant is determined using a sensitive method such as automated fluorometry or radioimmunoassay.
- The inhibitory effect of **Eprozinol** is calculated as the percentage reduction in histamine release compared to the control.

## **Synthesis of Eprozinol**

A method for the synthesis of **Eprozinol** has been described in the patent literature. The synthesis involves the reaction of 1-(2-methoxy-2-phenylethyl)piperazine with 3-chloro-1-phenyl-1-propanol. Further details can be found in the referenced patent.



This technical guide provides a foundational understanding of **Eprozinol** for researchers and professionals in the field of drug development. The detailed information on its chemical properties, mechanism of action, and key experimental methodologies serves as a valuable resource for further investigation and development of novel respiratory therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Eprozinol Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Mechanisms of anti-bronchoconstrictive effects of eprozinol. II. In vivo studies on the guinea pig PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- To cite this document: BenchChem. [Eprozinol: A Technical Guide to its Chemical Properties and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196935#eprozinol-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com